

# 1-Acenaphthenol CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-Acenaphthenol

Cat. No.: B7763142

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An In-Depth Technical Guide to **1-Acenaphthenol** for Researchers and Drug Development Professionals

## Introduction

**1-Acenaphthenol** is a polycyclic aromatic alcohol that serves as a significant metabolite of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) found in coal tar.<sup>[1][2]</sup> Its chemical structure and reactive hydroxyl group make it a valuable intermediate in organic synthesis and a subject of interest in toxicological and metabolic studies. This guide provides a comprehensive overview of **1-Acenaphthenol**, detailing its chemical and physical properties, synthesis, analytical characterization, biological relevance, and safe handling protocols, tailored for professionals in research and drug development.

## Core Chemical Identifiers and Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in a research setting. **1-Acenaphthenol** is registered under CAS number 6306-07-6.<sup>[1][2][3][4][5]</sup> Key physical and chemical data are summarized below.

Property	Value	Source(s)
CAS Number	6306-07-6	[1][2][5]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> O	[1][2][5]
Molecular Weight	170.21 g/mol	[1][2][5][6]
IUPAC Name	1,2-dihydroacenaphthylen-1-ol	[5]
Synonyms	Acenaphthen-1-ol, 1-Hydroxyacenaphthene	[3][5]
Appearance	White to cream solid/needles	[1][6]
Melting Point	145-148 °C	[1][6]
Solubility	Almost insoluble in water. Soluble in hot alcohol and benzene.	[1][7]
Stability	Stable under normal conditions.	[1][6]

## Synthesis of 1-Acenaphthenol

The most reliable and well-documented synthesis of **1-Acenaphthenol** proceeds via a two-step process starting from acenaphthene. This method, detailed in Organic Syntheses, involves the formation of an acetate intermediate followed by saponification.[8] This approach provides good yields and a relatively pure product.

## Experimental Protocol: Two-Step Synthesis from Acenaphthene

### Part A: Acenaphthenol Acetate Synthesis

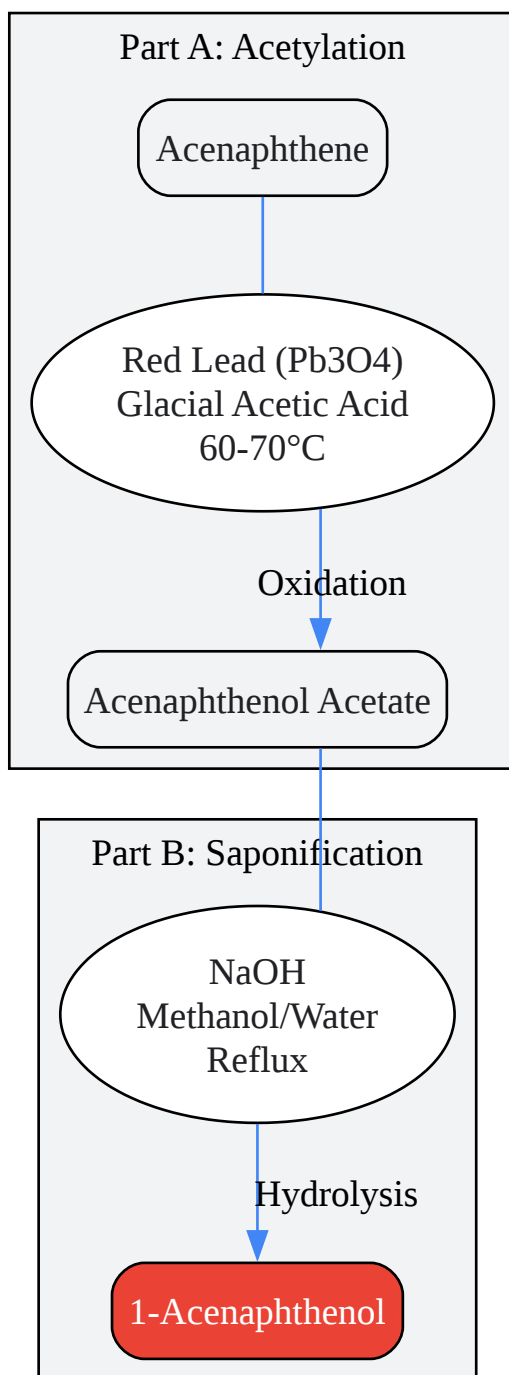
- **Reaction Setup:** In a 2-liter round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve 154 g (1 mole) of acenaphthene in 1.1 L of glacial acetic acid.[8]
- **Oxidation:** Heat the solution to 60°C. Remove the heat source and add 820 g of red lead (lead(II,IV) oxide) in ~50 g portions. Maintain the temperature between 60-70°C using

external cooling. The addition should take 30-40 minutes.[8]

- Reaction Monitoring: The reaction is complete when a drop of the solution gives no test for lead tetraacetate (e.g., with moist starch-iodide paper).[8]
- Workup: Pour the dark red solution into 2 L of water. Extract the aqueous mixture twice with ether (350 mL then 250 mL).[8]
- Purification: Wash the combined ether extracts with 100 mL of water, followed by 300 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.[8]
- Isolation: After filtering off the drying agent, distill the solvent. The resulting crude acetate is then distilled under reduced pressure (166-168°C at 5 mm Hg) to yield 170-175 g (80-82%) of acenaphthenol acetate as a yellow oil.[8]

#### Part B: Saponification to **1-Acenaphthenol**

- Hydrolysis: Dissolve the acenaphthenol acetate from Part A in 275 mL of methanol in a 2-liter round-bottomed flask. Add a solution of 40 g of sodium hydroxide in 400 mL of water.[8]
- Reflux: Heat the mixture to reflux for 2 hours.[8]
- Isolation: Cool the mixture to below 20°C. Collect the yellow crystalline **1-Acenaphthenol** by filtration and wash thoroughly with approximately 1.5 L of water.[8]
- Recrystallization: Air-dry the crude product. For further purification, dissolve the solid in boiling benzene, treat with decolorizing carbon, and filter. Concentrate the filtrate and allow the product to crystallize as nearly colorless needles.[1][8]



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*Workflow for the synthesis of **1-Acenaphthenol**.*

## Analytical Characterization

Structural confirmation and purity assessment of **1-Acenaphthenol** are critical for its use in further applications. A combination of spectroscopic and chromatographic methods is typically employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the proton of the hydroxyl group.
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A prominent, broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  is indicative of the O-H stretching vibration of the alcohol group.<sup>[5]</sup>
- Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) will show a molecular ion ( $\text{M}^+$ ) peak corresponding to its molecular weight ( $m/z = 170$ ).<sup>[5]</sup> Fragmentation patterns can further corroborate the structure.
- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of **1-Acenaphthenol**. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength such as 290 nm.<sup>[4]</sup>

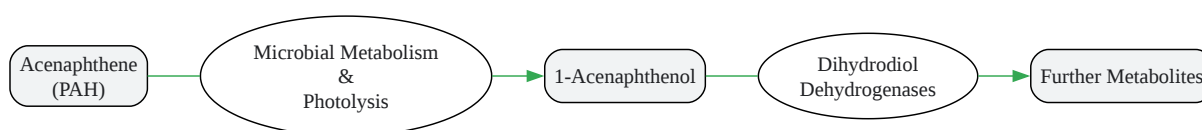
## Biological Significance and Applications in Drug Development

While not a therapeutic agent itself, **1-Acenaphthenol** is of significant interest to drug development professionals for several reasons:

- Metabolite of a Pro-mutagen: **1-Acenaphthenol** is a known product of the microbial metabolism and photolysis of acenaphthene.<sup>[1][2]</sup> As acenaphthene is a widespread environmental PAH with potential toxicity, understanding its metabolic fate is crucial for toxicological risk assessment.
- Substrate for Metabolic Enzymes: It is a known substrate for dihydrodiol dehydrogenases, enzymes involved in the metabolism of xenobiotics.<sup>[1][2]</sup> Studying the interaction of

compounds with such enzymes is a core part of preclinical drug metabolism and pharmacokinetic (DMPK) profiling.

- **Synthetic Building Block:** The chemical structure of **1-Acenaphthenol**, featuring a rigid polycyclic core and a modifiable hydroxyl group, makes it an attractive scaffold or intermediate for the synthesis of more complex molecules. These derivatives could be explored for various biological activities, serving as lead compounds in drug discovery programs.



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*Metabolic context of **1-Acenaphthenol**.*

## Safety, Handling, and Storage

Contradictory information exists regarding the hazard classification of **1-Acenaphthenol**. Some sources classify it as a skin and eye irritant that may cause respiratory irritation, while others state it is not a hazardous substance.<sup>[6][9][10]</sup> Given this discrepancy, it is prudent to handle the compound with care in a well-ventilated area or fume hood, using standard personal protective equipment (PPE).

Safety Aspect	Recommendation
Personal Protective Equipment	Safety glasses, chemical-resistant gloves, lab coat.
Handling	Avoid contact with skin, eyes, and clothing. Avoid creating dust.[9]
Inhalation	If inhaled, move to fresh air. Seek medical attention if you feel unwell.[9]
Skin Contact	Wash off immediately with plenty of water.[6]
Eye Contact	Rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6]
Ingestion	Rinse mouth and seek medical advice.[9]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Recommended storage at -20°C for long-term stability.[2]
Incompatibilities	Strong oxidizing agents.[1][6]

## Conclusion

**1-Acenaphthenol** is a well-characterized compound with the CAS number 6306-07-6 and a molecular weight of 170.21 g/mol . Its significance extends from environmental science, as a metabolite of acenaphthene, to synthetic chemistry, where it serves as a versatile intermediate. For researchers and drug development scientists, **1-Acenaphthenol** represents not only a subject for metabolic and toxicological investigation but also a potential starting point for the synthesis of novel, biologically active molecules. Adherence to established synthesis protocols and safety guidelines is essential for its effective and safe utilization in the laboratory.

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